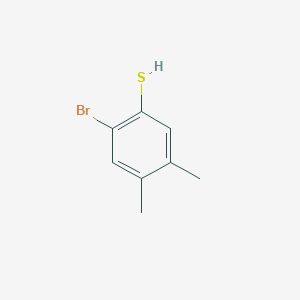
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane is an organosilicon compound with the molecular formula C20H38O5Si6 and a molecular weight of 527.03 g/mol . This compound is characterized by its unique structure, which includes two phenyl groups and four dimethylsiloxy groups attached to a disiloxane backbone. It is a colorless or yellowish transparent liquid with a boiling point of 418.203°C and a melting point below 0°C .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane can be synthesized through various methods. One common approach involves the reaction of diphenyldichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
科学的研究の応用
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
作用機序
The mechanism of action of 1,3-diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, while the phenyl groups contribute to its reactivity and compatibility with organic systems. The dimethylsiloxy groups enhance its solubility and facilitate its incorporation into various matrices .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks the dimethylsiloxy groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains nitrogen atoms in place of some oxygen atoms.
Tetrakis(dimethylsiloxy)silane: Similar siloxane backbone but different substituents
Uniqueness
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane is unique due to its combination of phenyl and dimethylsiloxy groups, which provide a balance of reactivity, stability, and solubility. This makes it particularly valuable in applications requiring both organic compatibility and silicon-based properties .
特性
IUPAC Name |
[bis(dimethylsilyloxy)-phenylsilyl]oxy-bis(dimethylsilyloxy)-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18,26-29H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPTYNRQWWBPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[Si](C2=CC=CC=C2)(O[SiH](C)C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66817-59-2 |
Source


|
| Record name | 3,5-Bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66817-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)







![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)





